molecular formula C17H14N4O4 B2906019 N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 920384-28-7

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2906019
CAS RN: 920384-28-7
M. Wt: 338.323
InChI Key: VUCHJWGOLKCSPG-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as CPO, is a chemical compound that has been increasingly studied for its potential use in scientific research. CPO is a small molecule inhibitor that has been shown to have promising applications in various fields of study, including biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is complex and not fully understood. However, it is believed that N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide works by inhibiting the activity of a specific enzyme called histone deacetylase 6 (HDAC6). HDAC6 is involved in a variety of cellular processes, including the regulation of gene expression and the maintenance of protein homeostasis. By inhibiting HDAC6, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide may disrupt these processes, leading to the inhibition of cancer cell growth and the potential treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has also been shown to have anti-inflammatory effects. Additionally, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to have a positive effect on bone density, making it a potential candidate for the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide as a research tool is its specificity. N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be a highly selective inhibitor of HDAC6, which makes it a valuable tool for studying the role of HDAC6 in various cellular processes. However, one limitation of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is its potential toxicity. While N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood and requires further study.

Future Directions

There are a number of potential future directions for the study of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide. One area of interest is the development of new cancer treatments based on N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is also potential for the development of new HDAC6 inhibitors based on the structure of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide.

Synthesis Methods

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves a multi-step process that begins with the reaction of 2-carbamoylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyridine-2-carboxaldehyde to form the corresponding aldehyde. Finally, the aldehyde is reacted with oxalic acid dihydrate and ammonium acetate to form N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide.

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c18-15(22)14-13(11-6-1-2-7-12(11)25-14)21-17(24)16(23)20-9-10-5-3-4-8-19-10/h1-8H,9H2,(H2,18,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCHJWGOLKCSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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